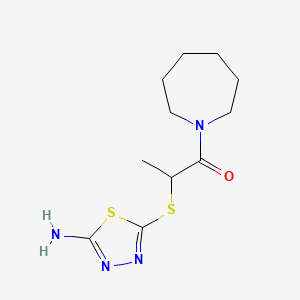
2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C7H2Br2N4. It is a derivative of pyridine, characterized by the presence of amino and bromine substituents at specific positions on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-amino-3,5-dicarbonitrile pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and organometallic reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromopyridine: Similar in structure but lacks the dicarbonitrile groups.
2,6-Dichloropyridine-3,5-dicarbonitrile: Contains chlorine instead of bromine atoms.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Contains a sulfur atom in place of one of the bromine atoms
Uniqueness
2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and bromine substituents along with dicarbonitrile groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H2Br2N4 |
|---|---|
Poids moléculaire |
301.93 g/mol |
Nom IUPAC |
2-amino-4,6-dibromopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H2Br2N4/c8-5-3(1-10)6(9)13-7(12)4(5)2-11/h(H2,12,13) |
Clé InChI |
VOEHUTHMCVZOSU-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(N=C1N)Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)
![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)



![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)



![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)
